molecular formula C5H11NO3 B1299812 O-Methyl-L-threonine CAS No. 4144-02-9

O-Methyl-L-threonine

Cat. No.: B1299812
CAS No.: 4144-02-9
M. Wt: 133.15 g/mol
InChI Key: FYCWLJLGIAUCCL-DMTCNVIQSA-N
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Mechanism of Action

Target of Action

O-Methyl-L-threonine is a derivative of L-threonine, an essential amino acid. It plays a role in the biosynthesis of proteins and is involved in various metabolic pathways . The primary targets of this compound are enzymes involved in amino acid and protein biosynthesis pathways . For instance, it interacts with aspartate kinase (LysC) and homoserine dehydrogenase (Hom), which are key enzymes in these pathways .

Mode of Action

For instance, in the case of L-threonine biosynthesis, the compound can release aspartate kinase (LysC) and homoserine dehydrogenase (Hom) from feedback inhibition by L-lysine and L-threonine, respectively . This interaction enhances the biosynthesis of L-threonine .

Biochemical Pathways

This compound is involved in several biochemical pathways. It plays a role in the biosynthesis of L-threonine, an essential amino acid. L-threonine is a precursor for the biosynthesis of other amino acids such as L-isoleucine and L-methionine . The compound also affects the pathway that leads from amino acid biosynthesis to protein folding, which is rich in enzymes that are descriptive of fungi .

Pharmacokinetics

It is known that after synthesis in the cell, l-threonine, a related compound, could be excreted into the medium by both passive diffusion and carrier-mediated export .

Result of Action

It is known that the compound plays a role in the biosynthesis of proteins and affects various metabolic pathways . By interacting with key enzymes in these pathways, it can enhance the biosynthesis of L-threonine and potentially other amino acids .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . .

Biochemical Analysis

Biochemical Properties

O-Methyl-L-threonine plays a significant role in biochemical reactions, particularly in the synthesis of non-proteinogenic β-hydroxy-α-amino acids. Threonine aldolases, which are pyridoxal-5-phosphate-dependent enzymes, catalyze the cleavage of L-threonine or its derivatives, including this compound, to glycine and acetaldehyde . These enzymes are crucial for the biosynthesis of glycine and other amino acids. This compound interacts with threonine aldolases, facilitating the formation of carbon-carbon bonds, which is essential for the synthesis of chiral β-hydroxy-α-amino acids .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it affects the activity of enzymes involved in amino acid metabolism, leading to changes in the levels of metabolites and the overall metabolic flux within cells. The presence of this compound can modulate the expression of genes encoding enzymes and transporters involved in its metabolism, thereby impacting cellular function and homeostasis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. Threonine aldolases catalyze the cleavage of this compound, resulting in the formation of glycine and acetaldehyde. This reaction is facilitated by the binding of this compound to the active site of the enzyme, where it undergoes a series of chemical transformations. The methyl group on the threonine molecule influences the binding affinity and catalytic efficiency of the enzyme, thereby modulating its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound can result in alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance the activity of threonine aldolases and promote the synthesis of glycine and other amino acids. At high doses, it can exhibit toxic effects, including enzyme inhibition and disruption of metabolic pathways. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of glycine and other amino acids. It interacts with enzymes such as threonine aldolases, which catalyze its cleavage to glycine and acetaldehyde. This reaction is a key step in the glycine biosynthetic pathway and influences the overall metabolic flux within cells. The presence of this compound can also affect the levels of other metabolites, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the uptake and localization of this compound, ensuring its availability for biochemical reactions. The distribution of this compound within cells can influence its activity and function, as well as its interactions with enzymes and other biomolecules .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct this compound to specific compartments or organelles within the cell, where it can exert its effects. The localization of this compound can impact its activity and function, as well as its interactions with other biomolecules. Understanding the subcellular distribution of this compound is crucial for elucidating its role in cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Methyl-L-threonine can be synthesized from L-threonine through a methylation process. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the methyl group being introduced to the hydroxy side chain of L-threonine .

Industrial Production Methods: Industrial production of this compound often involves similar methylation processes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The compound is then purified through crystallization or chromatography techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: O-Methyl-L-threonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

O-Methyl-L-threonine has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural modification, which imparts distinct chemical and biological properties. The presence of the methyl group on the hydroxy side chain enhances its stability and alters its reactivity compared to other threonine derivatives .

Properties

IUPAC Name

(2S,3R)-2-amino-3-methoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-3(9-2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCWLJLGIAUCCL-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195962, DTXSID701031342
Record name O-Methyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-DL-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4144-02-9, 4385-90-4, 2076-57-5
Record name O-Methylthreonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004144029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl threonine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004385904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-Methyl threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20195962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-DL-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701031342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-Methyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name O-METHYLTHREONINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OAI4PJX6XS
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does O-Methyl-L-threonine exert its antimalarial effect?

A: While this compound has demonstrated antimalarial activity against Plasmodium berghei in mice [], its precise mechanism of action remains unclear. Further research is needed to elucidate how it interacts with its target(s) and the downstream effects leading to parasite death.

Q2: Can you elaborate on the structural relationship between this compound and isoleucine, and its implications?

A: this compound is an isostere of isoleucine, meaning it possesses a similar spatial arrangement of atoms. This structural similarity allows it to inhibit the incorporation of radiolabeled amino acids into alpha-globin chains, which contain isoleucine residues []. This inhibition subsequently leads to a compensatory increase in beta-globin chain synthesis [].

Q3: Does this compound impact the production of avermectins?

A: Yes, resistance to this compound in Streptomyces avermitilis, the organism that produces avermectins, has been linked to alterations in the ratios of different avermectin components []. Specifically, this compound resistant strains produce a higher proportion of component 'a' and a lower proportion of component '1' in the avermectin complex []. This suggests a potential link between this compound and carbohydrate metabolism in this organism.

Q4: What are the potential applications of this compound in livestock production?

A: Research suggests that this compound could be a potential biomarker for residual feed intake (RFI) in beef cattle. Urine metabolome analysis identified this compound as a candidate biomarker for differentiating between low-RFI and high-RFI steers []. This finding may contribute to developing strategies for selecting animals with improved feed efficiency.

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